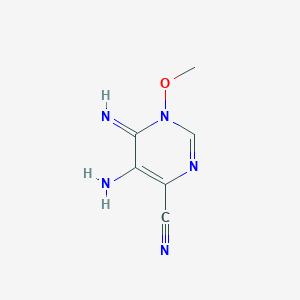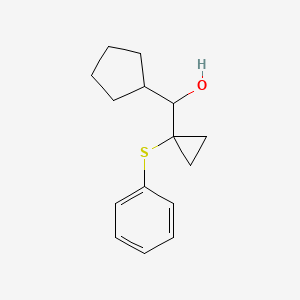
Cyclopentyl(1-(phenylthio)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl(1-(phenylthio)cyclopropyl)methanol is an organic compound with the molecular formula C15H20OS It is characterized by a cyclopentyl group attached to a cyclopropyl ring, which is further substituted with a phenylthio group and a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(1-(phenylthio)cyclopropyl)methanol typically involves the reaction of cyclopentylmagnesium bromide with 1-(phenylthio)cyclopropylmethanol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentyl(1-(phenylthio)cyclopropyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of cyclopentyl(1-(phenylthio)cyclopropyl)ketone.
Reduction: Formation of cyclopentyl(1-(phenylthio)cyclopropyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl(1-(phenylthio)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Cyclopentyl(1-(phenylthio)cyclopropyl)methanol involves its interaction with specific molecular targets. The phenylthio group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl ring can induce strain and affect the binding affinity. The methanol moiety can form hydrogen bonds with polar residues, contributing to the overall binding and activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopentyl(1-(phenylthio)cyclopropyl)ketone
- Cyclopentyl(1-(phenylthio)cyclopropyl)methane
- Cyclopentyl(1-(phenylthio)cyclopropyl)ethanol
Uniqueness
Cyclopentyl(1-(phenylthio)cyclopropyl)methanol is unique due to the presence of the methanol moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the cyclopentyl, cyclopropyl, and phenylthio groups also contributes to its unique structural and functional properties .
Eigenschaften
Molekularformel |
C15H20OS |
|---|---|
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
cyclopentyl-(1-phenylsulfanylcyclopropyl)methanol |
InChI |
InChI=1S/C15H20OS/c16-14(12-6-4-5-7-12)15(10-11-15)17-13-8-2-1-3-9-13/h1-3,8-9,12,14,16H,4-7,10-11H2 |
InChI-Schlüssel |
PFYINVIDDVFILV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(C2(CC2)SC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


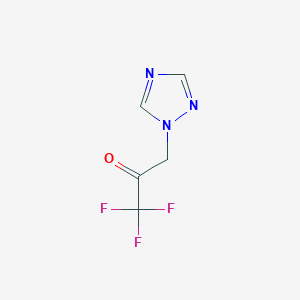
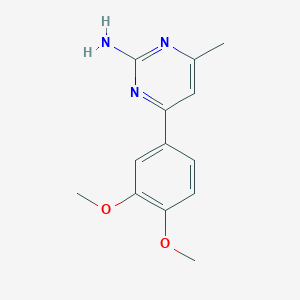
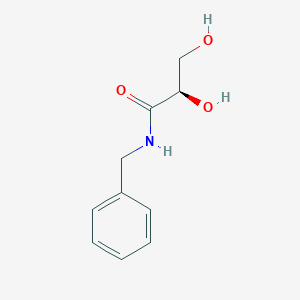
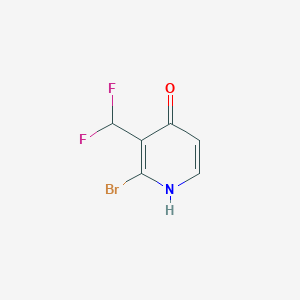
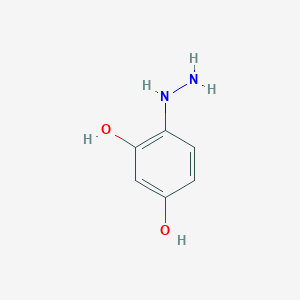
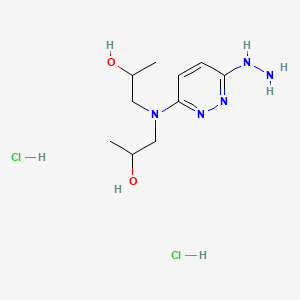
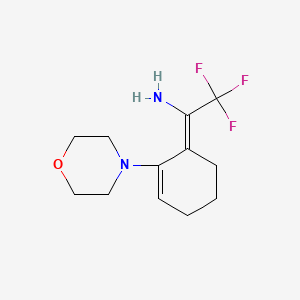
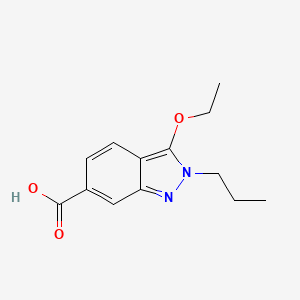
![(E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13095792.png)
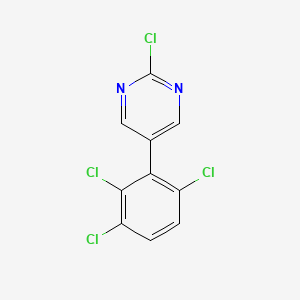
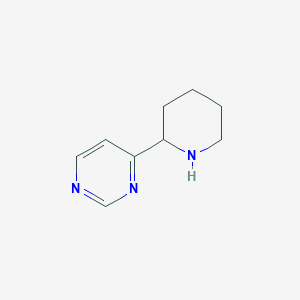
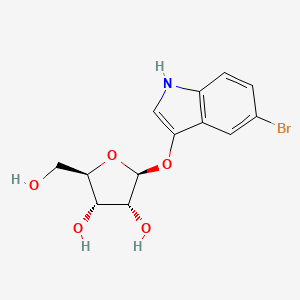
![1-(4-Fluorophenyl)-3-(methylthio)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B13095817.png)
